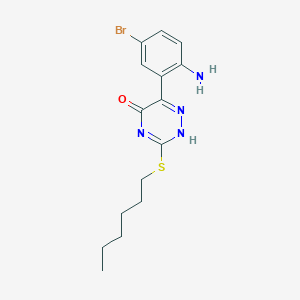![molecular formula C26H24N2O B307697 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307697.png)
3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole, also known as MMPI, is a synthetic compound that has been studied for its potential therapeutic effects in various diseases. MMPI is a derivative of indole, which is a natural compound found in plants and animals. The synthesis of MMPI involves several steps, and the final product is obtained as a white powder.
Mechanism of Action
The mechanism of action of 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole may also modulate the activity of various neurotransmitter systems, which could contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has been shown to have various biochemical and physiological effects in vitro and in vivo. 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has been shown to inhibit the activity of MMPs and COX-2, as mentioned above. 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has also been shown to induce apoptosis (cell death) in cancer cells, and to reduce the production of pro-inflammatory cytokines in animal models of inflammation. 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has several advantages for lab experiments, including its high potency and specificity for its target enzymes and signaling pathways. 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole also has some limitations, including its complex synthesis method and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole. One direction is to further investigate its potential therapeutic effects in cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more efficient and cost-effective synthesis methods for 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole. Additionally, further studies are needed to determine the optimal dosage and administration route for 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole in humans. Overall, 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has shown promising potential as a therapeutic agent, and further research is needed to fully understand its mechanism of action and therapeutic effects.
Synthesis Methods
The synthesis of 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole involves several steps, starting with the reaction of 3-methoxybenzaldehyde with 2-methylindole to form 3-(3-methoxyphenyl)-2-methylindole. This intermediate is then reacted with formaldehyde and hydrogen cyanide to form 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]propanenitrile. The final step involves the reduction of the nitrile group to form 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole as a white powder. The synthesis of 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole is a complex process that requires skilled chemists and specialized equipment.
Scientific Research Applications
3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has also been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
properties
Product Name |
3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
|---|---|
Molecular Formula |
C26H24N2O |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
3-[(3-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C26H24N2O/c1-16-24(20-11-4-6-13-22(20)27-16)26(18-9-8-10-19(15-18)29-3)25-17(2)28-23-14-7-5-12-21(23)25/h4-15,26-28H,1-3H3 |
InChI Key |
YKCJPSDLZIEQGH-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=CC=C3)OC)C4=C(NC5=CC=CC=C54)C |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=CC=C3)OC)C4=C(NC5=CC=CC=C54)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Ethylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307615.png)
![7-Butyryl-6-(2,4-dimethoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307616.png)
![7-Butyryl-6-(3-methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307618.png)
![[6-(1,3-benzodioxol-5-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307619.png)
![3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6-spiro-1'-cyclopentane](/img/structure/B307621.png)
![6-[4-(Allyloxy)phenyl]-7-butyryl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307623.png)
![7-Butyryl-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307625.png)
![2-[(E)-2-(3-fluorophenyl)vinyl]quinolin-8-yl acetate](/img/structure/B307626.png)
![1-[6-(2,3-dimethoxyphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one](/img/structure/B307628.png)
![2-(2-Thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307630.png)

![4-[3-(Methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B307633.png)
![{2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid](/img/structure/B307635.png)
